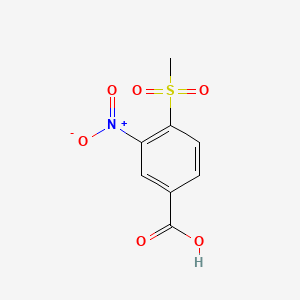

4-Methanesulfonyl-3-nitro-benzoic acid

説明

The exact mass of the compound 4-Methanesulfonyl-3-nitro-benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methanesulfonyl-3-nitro-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methanesulfonyl-3-nitro-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-methylsulfonyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6S/c1-16(14,15)7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIWQSVCXANUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701001725 | |

| Record name | 4-(Methanesulfonyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81029-08-5 | |

| Record name | 4-(Methylsulfonyl)-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81029-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulphonyl)-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081029085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methanesulfonyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylsulphonyl)-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methanesulfonyl-3-nitro-benzoic acid: Technical Guide to Synthesis and Application

[1]

Executive Summary

4-Methanesulfonyl-3-nitro-benzoic acid is a highly functionalized aromatic building block characterized by the presence of three distinct functional groups: a carboxylic acid, a nitro group, and a methanesulfonyl (sulfone) moiety.[1] Its specific substitution pattern (1-carboxy, 3-nitro, 4-methanesulfonyl) makes it an electrophilic scaffold ideal for Nucleophilic Aromatic Substitution (

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 4-Methanesulfonyl-3-nitrobenzoic acid |

| CAS Number | 81029-08-5 |

| Molecular Formula | |

| Molecular Weight | 245.21 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 198–202 °C (Decomposes) |

| Acidity (pKa) | ~3.1 (Predicted; enhanced acidity due to electron-withdrawing |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acidic pH) |

Structural Analysis

The molecule features a "push-pull" electronic system, though dominated by electron-withdrawing groups (EWGs).[1]

-

Nitro (

) at C3: Strongly deactivates the ring, directing nucleophiles to the C4 position.[2] -

Methanesulfonyl (

) at C4: A strong EWG that further acidifies the benzoic acid and stabilizes the ring against oxidation.[2] -

Carboxylic Acid (

) at C1: Provides a handle for amide coupling or esterification.[1]

Synthetic Methodology

The industrial and laboratory-scale synthesis of 4-methanesulfonyl-3-nitro-benzoic acid typically proceeds via a Nucleophilic Aromatic Substitution (

Core Synthesis Protocol

Precursor: 4-Chloro-3-nitrobenzoic acid (commercially available or synthesized via nitration of 4-chlorobenzoic acid).[1]

Reagents: Sodium Methanesulfinate (

Mechanism: The chlorine atom at the 4-position is activated by the ortho-nitro group. The methanesulfinate anion acts as a sulfur-centered nucleophile, displacing the chloride ion.[2]

Step-by-Step Protocol:

-

Preparation: Dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in DMF (5 volumes).

-

Nucleophile Addition: Add Sodium Methanesulfinate (1.2 – 1.5 eq).

-

Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor via HPLC/TLC for the disappearance of the chloride starting material.

-

Work-up: Pour the reaction mixture into ice-water. Acidify with 1N HCl to pH ~2 to precipitate the product.

-

Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water if necessary.[2]

Visualization of Synthesis Pathway

Figure 1: Synthetic route transforming 4-chlorobenzoic acid to the target sulfone via nitration and nucleophilic displacement.[1][3][4][5][6][7]

Reactivity Profile & Divergent Synthesis

Once synthesized, 4-methanesulfonyl-3-nitro-benzoic acid becomes a versatile branch point.[1] The stability of the sulfone group allows for chemoselective transformations of the other functional groups.[2]

A. Nitro Reduction (Aniline Formation)

The nitro group can be reduced to an amine (

-

Reagents:

, or Iron / Acetic Acid ( -

Utility: Generates 3-amino-4-methanesulfonylbenzoic acid , a scaffold for urea-based kinase inhibitors.[1]

B. Carboxylic Acid Coupling

Standard amide coupling reagents (HATU, EDC/HOBt) can convert the acid to amides.[1][2]

-

Utility: Attaching the "warhead" to a larger pharmacophore.[2]

C. Sulfone Displacement (Rare)

While the sulfone is stable, under extreme basic conditions with strong nucleophiles (e.g., alkoxides), it can sometimes act as a leaving group, though this is generally avoided in favor of the

Divergent Workflow Diagram

Figure 2: Divergent synthesis pathways utilizing the nitro and carboxylic acid handles while retaining the sulfone core.[1]

Applications in Drug Development

This scaffold is particularly valued in Medicinal Chemistry for its ability to introduce a polar, metabolic stable sulfone group which can modulate lipophilicity (

-

Kinase Inhibitors: The 3-amino derivative is a bioisostere for other aniline-based kinase inhibitors.[1] The sulfone group often interacts with the hinge region or solvent front of the ATP-binding pocket.[2]

-

Antibacterial Agents: Sulfones are historical pharmacophores in leprosy and tuberculosis treatment (e.g., Dapsone).[1][2] This acid allows for the construction of "Dapsone-like" molecules with improved solubility or selectivity.[1]

-

Bioisosterism: The methanesulfonyl group (

) is often used as a robust, non-ionizable bioisostere for a sulfonamide (

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store at room temperature, desiccated. Stable to air and moisture, but avoid strong oxidizing agents.[1][2]

-

Handling: Use standard PPE (gloves, goggles, fume hood).[1][2] The precursor (4-chloro-3-nitrobenzoic acid) is a known sensitizer; treat the derivative with equal caution.[1]

References

-

Synthesis of Nitro-Benzoic Acids: PrepChem. "Preparation of 4-chloro-3-nitrobenzoic acid." Link

-

Sulfinate Displacement Chemistry: PubChem Compound Summary for CID 2723871, 4-Methanesulfonyl-3-nitrobenzoic acid.[1] Link[1]

-

Related Sulfone Scaffolds in Drug Design: Journal of Medicinal Chemistry. "Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist."[2] (Contextual reference for sulfamide/sulfone scaffolds). Link[1]

-

Mesotrione Chemistry (Isomer Comparison): Asian Journal of Chemistry. "Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid." (Describes the analogous oxidation route for the isomer). Link[1]

Sources

- 1. 4-(Methylsulphonyl)-3-nitrobenzoic acid | C8H7NO6S | CID 2723871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chegg.com [chegg.com]

4-Methanesulfonyl-3-nitro-benzoic acid chemical properties

Technical Whitepaper: 4-Methanesulfonyl-3-nitrobenzoic Acid

CAS: 81029-08-5

Formula:

Part 1: Executive Summary & Structural Distinction

4-Methanesulfonyl-3-nitrobenzoic acid represents a highly specialized aromatic scaffold characterized by the contiguous placement of two potent electron-withdrawing groups (EWGs)—a nitro group at position 3 and a methanesulfonyl (mesyl) group at position 4—relative to the carboxylic acid at position 1.[3]

Critical Differentiation Alert:

Researchers frequently confuse this compound with its isomer, 2-nitro-4-methanesulfonylbenzoic acid (CAS 110964-79-9) , which is the primary intermediate for the herbicide Mesotrione.[3] While structurally similar, the electronic environments differ drastically.[3] In the title compound (3-nitro-4-mesyl), the steric crowding between the ortho-nitro and ortho-mesyl groups creates a twisted "out-of-plane" geometry that enhances specific reactivity profiles, particularly in

Part 2: Physicochemical Profile

The molecule exhibits significant acidity and polarity due to the synergistic electron-withdrawing effects of the functional groups.[3]

| Property | Value | Technical Context |

| CAS Number | 81029-08-5 | Distinct from the 2-nitro isomer (110964-79-9).[3] |

| Appearance | Off-white to pale yellow solid | Typical of nitro-aromatics; color deepens upon oxidation/impurity.[3] |

| Melting Point | 215–219 °C | High lattice energy driven by intermolecular H-bonding and dipole interactions.[3] |

| Predicted pKa | ~3.1 (Acidic) | The 3-nitro and 4-mesyl groups inductively stabilize the carboxylate anion.[3] |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor water solubility; requires polar aprotic solvents for reaction homogeneity.[3] |

| Density | ~1.58 g/cm³ | High density attributed to the sulfone/nitro oxygen content.[3] |

Part 3: Synthetic Routes & Process Chemistry

The industrial synthesis relies on the oxidation of the corresponding toluene derivative.[3][4] Direct nitration of 4-methanesulfonylbenzoic acid is feasible but often yields mixtures due to the directing conflict between the carboxyl (meta-director) and sulfone (meta-director).[3]

Primary Route: Oxidation of 4-Methanesulfonyl-3-nitrotoluene

This route ensures regiochemical purity by establishing the substitution pattern on the toluene precursor before the final oxidation step.[3]

Process Parameters:

-

Substrate: 4-Methanesulfonyl-3-nitrotoluene.

-

Oxidant: Aerobic oxidation (

/Air) under pressure or dilute Nitric Acid ( -

Catalyst: Cobalt(II) acetate / Manganese(II) acetate system (in air oxidation) or Vanadium pentoxide (in

oxidation).[3] -

Solvent: Acetic acid (glacial).

Critical Control Point: The reaction is highly exothermic.[3] In nitric acid oxidations, temperature control (130–150°C) is vital to prevent decarboxylation of the product.[3]

Figure 1: Industrial synthesis pathway via catalytic oxidation of the toluene precursor.

Part 4: Reactivity & Functionalization Logic

For drug discovery, this molecule acts as a trifunctional scaffold . The reactivity is dictated by the electron deficiency of the ring.[3]

Carboxylic Acid Derivatization (C-1)

-

Mechanism: Standard amide coupling.[3]

-

Protocol Note: Due to steric bulk from the ortho-nitro group (in the 2-nitro isomer this is severe; here, at position 3, it is less hindering but still relevant), activation requires potent reagents like HATU or conversion to the acid chloride using Thionyl Chloride (

) with catalytic DMF.[3]

Nitro Group Reduction (C-3)

-

Utility: Precursor to anilines for sulfonamide synthesis or heterocyclization (e.g., benzimidazoles).[3]

-

Method: Hydrogenation (

, Pd/C) or Iron/Ammonium Chloride ( -

Selectivity: The sulfone group is generally stable to standard catalytic hydrogenation conditions, allowing selective reduction of the nitro group.[3]

Nucleophilic Aromatic Substitution ( ) Potential

-

The "Leaving Group" Paradox: While the sulfone (

) is a stable group, the highly electron-deficient nature of the ring (activated by the ortho-nitro group) allows for the displacement of the sulfone moiety by strong nucleophiles (e.g., thiols, alkoxides) under forcing conditions.[3] -

More Common: Displacement of a halide if the starting material was a chloro-derivative.[3] However, in this specific CAS, the sulfone is the "anchor."

Figure 2: Divergent synthesis pathways for medicinal chemistry applications.

Part 5: Experimental Protocols

Protocol A: Acid Chloride Formation (Activation)

Context: Preparing the scaffold for amide coupling.[3]

-

Setup: Flame-dried round-bottom flask under Argon atmosphere.

-

Stoichiometry: Suspend 1.0 eq of 4-methanesulfonyl-3-nitrobenzoic acid in dry Dichloromethane (DCM).

-

Reagent: Add 2.0 eq Oxalyl Chloride dropwise at 0°C.

-

Catalyst: Add 2 drops of anhydrous DMF (gas evolution will be vigorous).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours until the solution becomes clear (indicating conversion to the acid chloride).

-

Workup: Concentrate in vacuo to remove excess oxalyl chloride. The resulting yellow solid is moisture-sensitive and should be used immediately.[3]

Protocol B: Nitro Reduction to Aniline

Context: Unmasking the amine for further functionalization.

-

Solvent System: Ethanol/Water (3:1).[3]

-

Reagents: Suspend substrate (1.0 eq), Iron Powder (5.0 eq), and Ammonium Chloride (0.5 eq).

-

Conditions: Reflux at 80°C for 4 hours.

-

Monitoring: TLC (MeOH/DCM) will show the disappearance of the non-polar nitro compound and appearance of the polar, fluorescent amine.[3]

-

Purification: Filter hot through Celite to remove iron oxides. Acidify filtrate to precipitate the amino-acid or extract with Ethyl Acetate.[3]

Part 6: Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store in a cool, dry place. Keep container tightly closed. Incompatible with strong oxidizing agents and strong bases.[3]

-

Specific Hazard: As a nitro-aromatic, the compound possesses high energy potential.[3] While not explosive under standard conditions, bulk heating (>250°C) or shock should be avoided.[3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723871, 4-Methylsulfonyl-3-nitrobenzoic acid. Retrieved from [Link]

- Google Patents.Method for preparing 4-methanesulfonyl-3-nitrobenzoic acid (US Patent 5591890).

Sources

- 2. chemwhat.com [chemwhat.com]

- 3. 4-(Methylsulphonyl)-3-nitrobenzoic acid | C8H7NO6S | CID 2723871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US10167246B2 - Preparative method for carboxylic acids - Google Patents [patents.google.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

4-Methanesulfonyl-3-nitro-benzoic acid molecular structure

4-Methanesulfonyl-3-nitro-benzoic Acid: Structural Analysis & Synthetic Methodology

Executive Summary

4-Methanesulfonyl-3-nitro-benzoic acid (CAS: 81029-08-5) is a highly functionalized aromatic scaffold critical to the synthesis of next-generation pharmaceuticals, particularly kinase inhibitors and herbicides. Characterized by the presence of three electron-withdrawing groups (EWGs)—a carboxylic acid, a nitro group, and a methanesulfonyl (mesyl) moiety—the molecule exhibits unique electronic deficiency.[1] This guide provides a comprehensive technical analysis of its structural properties, a validated synthetic protocol via nucleophilic aromatic substitution (

Structural Identity & Electronic Profile

The molecule’s reactivity is dictated by the synergistic electron-withdrawing effects of its substituents. The benzene ring is severely deactivated, making it resistant to electrophilic attack but highly susceptible to nucleophilic modification or reduction.[1]

Physicochemical Data

| Property | Value / Description | Source |

| IUPAC Name | 4-Methanesulfonyl-3-nitrobenzoic acid | PubChem [1] |

| CAS Registry | 81029-08-5 | PubChem [1] |

| Molecular Formula | -- | |

| Molecular Weight | 245.21 g/mol | -- |

| Predicted pKa | 3.12 ± 0.10 | ACD/Labs (Predicted) |

| Melting Point | 215–219 °C (Isomer dependent, typically high) | TCI Chemicals [2] |

| H-Bond Donors/Acceptors | 1 Donor / 6 Acceptors | -- |

Electronic Architecture

-

C1 (Carboxyl): Defines the parent structure.[1] The acidic proton is more labile than in benzoic acid due to the inductive pull of the ring.[1]

-

C3 (Nitro): A strong EWG (

) that activates the ortho-position (C4) for nucleophilic attack if a leaving group were present, or stabilizes the existing sulfone.[1] -

C4 (Methanesulfonyl): The sulfone (

) is a robust EWG.[1] Its position para to the carboxyl and ortho to the nitro group creates a "push-pull" electronic tension, though in this case, all groups pull electron density away from the ring.

Key Insight: The C4 position is sterically crowded but electronically activated.[1] However, since the sulfone is a poor leaving group compared to halides, the primary chemical utility lies in the reduction of the nitro group to an aniline, converting the scaffold into 3-amino-4-methanesulfonylbenzoic acid.

Synthetic Pathways & Process Chemistry

While direct nitration of 4-methanesulfonylbenzoic acid is possible, it often suffers from regioselectivity issues (yielding the 2-nitro isomer).[1] The most robust laboratory and industrial route relies on Nucleophilic Aromatic Substitution (

The Preferred Route: Thioether Oxidation

This protocol avoids dangerous nitration exotherms on late-stage intermediates and ensures correct regiochemistry.[1]

Step 1:

-

Precursor: 4-Chloro-3-nitrobenzoic acid (commercially available).[1][2]

-

Reagent: Sodium methanethiolate (

).[1] -

Mechanism: The nitro group at C3 activates the C4-chloride for displacement.[1]

-

Conditions: DMF or DMSO,

.[1]

-

Intermediate: 4-(Methylthio)-3-nitrobenzoic acid.[1]

-

Reagent: Hydrogen Peroxide (

) with catalytic Sodium Tungstate (

Validated Experimental Protocol

Safety Warning: This protocol involves vigorous oxidizers and exothermic reactions.[1] Conduct all steps in a fume hood behind a blast shield.

Step 1: Synthesis of 4-(Methylthio)-3-nitrobenzoic acid

-

Charge a 500 mL 3-neck flask with 4-chloro-3-nitrobenzoic acid (20.1 g, 100 mmol) and DMF (150 mL).

-

Cool to

under -

Add Sodium methanethiolate (7.7 g, 110 mmol) portion-wise to control exotherm.

-

Heat to

for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). -

Quench by pouring into ice-water (500 mL) containing HCl (1M) to precipitate the product.

-

Filter the yellow solid and dry in vacuo.

Step 2: Oxidation to Sulfone

-

Suspend the thioether intermediate (10.6 g, 50 mmol) in Acetic Acid (100 mL).

-

Add

(0.5 g) as catalyst. -

Add 30%

(15 mL, excess) dropwise at -

Reflux for 2 hours. The solution should turn clear then precipitate the white/off-white sulfone upon cooling.[1]

-

Isolate by filtration, wash with cold water, and recrystallize from Ethanol/Water.[1]

Reaction Logic & Pathway Visualization

The following Graphviz diagram illustrates the synthesis and the subsequent reduction pathway, which is the primary application of this molecule in drug discovery (e.g., IDO1 inhibitors).[1]

Caption: Figure 1. Synthetic workflow from chloronitrobenzoic acid to the target sulfone, showing the downstream reduction to the amino-scaffold.

Analytical Characterization

To validate the structure, researchers should look for these specific spectral signatures:

-

NMR (DMSO-

-

IR Spectroscopy (

):

Applications in Drug Discovery

4-Methanesulfonyl-3-nitro-benzoic acid is a "privileged structure" precursor.[1] Its primary utility is in the synthesis of 3-amino-4-methanesulfonylbenzoic acid , a scaffold found in:

-

IDO1 Inhibitors: Used in cancer immunotherapy to prevent tumors from escaping immune surveillance.[1]

-

SGLT2 Inhibitors: The sulfonyl-benzoic acid motif appears in metabolic disease research.[1]

-

Agrochemicals: Similar scaffolds (e.g., Mesotrione derivatives) utilize the electron-deficient ring for herbicidal activity [3].[1]

Self-Validating Check:

If the melting point of your synthesized product is

References

-

National Center for Biotechnology Information.[1] (2025).[1][4][2][5][6][7] PubChem Compound Summary for CID 2723871, 4-methylsulfonyl-3-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 4. 4-(Methylsulphonyl)-3-nitrobenzoic acid | C8H7NO6S | CID 2723871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

4-Methanesulfonyl-3-nitro-benzoic acid CAS number 81029-08-5

The following technical guide details the chemical profile, synthesis, and application of 4-Methanesulfonyl-3-nitro-benzoic acid (CAS 81029-08-5).

CAS Number: 81029-08-5 Synonyms: 4-Methylsulfonyl-3-nitrobenzoic acid; 4-Mesyl-3-nitrobenzoic acid Role: Advanced Pharmaceutical Intermediate / Electrophilic Scaffold

Executive Summary

4-Methanesulfonyl-3-nitro-benzoic acid is a specialized aromatic building block characterized by a tris-substituted benzene ring bearing a carboxylic acid, a nitro group, and a methylsulfonyl (mesyl) moiety.[1] Unlike its isomer, 2-nitro-4-methylsulfonylbenzoic acid (a key intermediate for the herbicide Mesotrione), the 3-nitro-4-mesyl isomer is primarily utilized in medicinal chemistry as a scaffold for synthesizing enzyme inhibitors and receptor antagonists, such as FSH antagonists and potential kinase inhibitors.

Its value lies in its unique substitution pattern: the nitro group at position 3 is ortho to the sulfonyl group at position 4.[1] This proximity creates a highly electrophilic center at C4 (activated by both the nitro and sulfonyl groups) and allows for versatile downstream chemistry, particularly the reduction of the nitro group to an aniline for amide coupling reactions.[1]

Chemical Identity & Properties

Structural Analysis

The molecule features a "push-pull" electronic system, though dominated by electron-withdrawing groups (EWG).[1]

-

C1 (Carboxyl): Directs meta (to C3).

-

C4 (Sulfonyl): Strong EWG (

), directs meta but activates ortho/para for nucleophilic attack if acting as a leaving group (though here it is the nucleophile-derived group).[1][2] -

C3 (Nitro): Strong EWG, located ortho to the sulfonyl group.[1] This steric and electronic crowding makes the C4 position susceptible to further nucleophilic substitution if the sulfonyl group were a leaving group, but in this synthesis, the nitro group serves to activate the precursor halogen for the introduction of the sulfonyl group.[1]

Physicochemical Data

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 245.21 g/mol | |

| Appearance | Off-white to pale yellow solid | Typical of nitro-aromatics |

| Melting Point | 248–252 °C | High MP due to intermolecular H-bonding |

| Solubility | DMSO, DMF, Methanol (hot) | Poor solubility in water/non-polar solvents |

| pKa (Calc) | ~3.2 | Acidic due to EWG induction |

| InChI Key | MZIWQSVCXANUIX-UHFFFAOYSA-N |

Synthetic Pathway & Mechanism

The industrial and laboratory-scale synthesis relies on Nucleophilic Aromatic Substitution (

Reaction Scheme (Graphviz)

Mechanistic Insight[2][4]

-

Nitration (Activation): The synthesis begins with 4-chlorobenzoic acid.[1][2] Nitration occurs at the position meta to the carboxyl group and ortho to the chlorine atom.[1] This regioselectivity is critical; the resulting 4-chloro-3-nitrobenzoic acid possesses a chlorine atom that is significantly activated toward nucleophilic attack due to the electron-withdrawing inductive and mesomeric effects of the ortho-nitro group.[1]

-

Sulfonylation (

): Sodium methanesulfinate (

Experimental Protocols

Protocol A: Preparation of Precursor (4-Chloro-3-nitrobenzoic acid)

Note: This step is required if the intermediate is not purchased commercially.[2]

-

Setup: Charge a 3-neck round-bottom flask with 4-chlorobenzoic acid (1.0 eq) and concentrated sulfuric acid (5.0 vol). Cool to 0–5 °C.[1]

-

Nitration: Dropwise add a mixture of fuming nitric acid (1.1 eq) and sulfuric acid, maintaining internal temperature <10 °C.[1]

-

Reaction: Allow to warm to room temperature (20–25 °C) and stir for 3–4 hours. Monitor by TLC or HPLC.[1]

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate as a solid.[1][4][5]

-

Isolation: Filter the solid, wash with cold water until the filtrate is neutral pH. Dry in a vacuum oven at 50 °C.

Protocol B: Synthesis of 4-Methanesulfonyl-3-nitro-benzoic acid

This protocol validates the

-

Reagents:

-

Procedure:

-

Dissolve the chloro-nitro acid in DMF under nitrogen atmosphere.[1]

-

Add sodium methanesulfinate in a single portion.

-

Heat the mixture to 80–90 °C for 4–6 hours. The reaction color typically darkens.[1]

-

Checkpoint: Monitor consumption of starting material by HPLC.[1] The product is more polar than the starting chloride.[1]

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or Methanol if purity is <98%.[1]

-

Validation:

Applications in Drug Discovery[1]

Scaffold Utility

The primary utility of CAS 81029-08-5 is as a precursor for 3-amino-4-methanesulfonylbenzoic acid derivatives.[1][2]

-

Reduction: The nitro group can be reduced (Fe/HCl,

/Pd-C, or -

Coupling: The resulting aniline can react with acid chlorides or isocyanates, while the carboxylic acid can be coupled to amines.[1]

-

Bioisosteres: The methylsulfonyl group is often used as a bioisostere for a carbonyl or to increase metabolic stability (blocking metabolic oxidation at the para-position).[1]

Specific Therapeutic Areas

-

FSH Antagonists: Research indicates the use of sulfonyl-benzoic acid derivatives in modulating Follicle Stimulating Hormone (FSH) receptors, relevant for fertility treatments and contraception [1].[1][2]

-

Kinase Inhibitors: The scaffold resembles the core of several kinase inhibitors where an electron-deficient aromatic ring is required to interact with the hinge region or solvent front of the kinase ATP-binding pocket.[2]

Isomer Differentiation (Critical Safety Check)

Researchers must distinguish CAS 81029-08-5 from its isomer:

-

CAS 81029-08-5: 4-Methanesulfonyl-3-nitro -benzoic acid.[1][2][8][9][10][11][12] (Pharma intermediate).[1][6][13]

-

CAS 110964-79-9: 4-Methanesulfonyl-2-nitro -benzoic acid.[1][2][8][9] (Agrochemical intermediate for Mesotrione).[1]

-

Implication: Substituting one for the other will drastically alter the structure-activity relationship (SAR) due to the different vector of the amine after reduction.[1]

Safety & Handling (GHS)[1]

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2] |

Precautionary Measures:

-

Handle in a fume hood to avoid inhalation of dust.[1]

-

Wear nitrile gloves and safety glasses.[1]

-

In case of contact, wash with copious amounts of water.[1] The compound is acidic; neutralization with bicarbonate solution on surfaces is effective.[1]

References

-

World Intellectual Property Organization. (2000).[1] Aryl sulfonic acids and derivatives as FSH antagonists. WO2000058277.[1] Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2723871, 4-(Methylsulphonyl)-3-nitrobenzoic acid. Retrieved February 7, 2026.[1] Link[1]

-

PrepChem. (n.d.).[1] Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved February 7, 2026.[1] Link

-

GuideChem. (2025).[1] 4-Methanesulfonyl-3-nitro-benzoic acid Properties and Applications. Link

Sources

- 1. 4-(Methylsulphonyl)-3-nitrobenzoic acid | C8H7NO6S | CID 2723871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1549014-66-5|2-(Methylsulfonyl)-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 8. 81029-08-5|4-(Methylsulfonyl)-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 9. 110964-79-9|4-(Methylsulfonyl)-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 10. Page loading... [guidechem.com]

- 11. 58123-66-3|3-(Methylsulfonyl)-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 12. 4-Methanesulfonyl-3-nitro-benzoic acid | 81029-08-5 | Benchchem [benchchem.com]

- 13. prepchem.com [prepchem.com]

4-Methanesulfonyl-3-nitro-benzoic acid SMILES and InChIKey

The following technical guide details the identification, synthesis, and application of 4-Methanesulfonyl-3-nitro-benzoic acid .

A Strategic Scaffold for Sulfone-Based Pharmacophores[1]

Executive Summary

4-Methanesulfonyl-3-nitro-benzoic acid (CAS: 81029-08-5) is a highly specialized aromatic building block used in the synthesis of bioactive benzamides, particularly in oncology and antiviral research.[1][2][3] It is characterized by a "push-pull" electronic deficiency, where the electron-withdrawing nitro and sulfone groups render the phenyl ring highly deactivated, yet the carboxylic acid remains available for amide coupling.[1]

Crucial Distinction: Researchers must distinguish this compound from its isomer, 2-nitro-4-methylsulfonylbenzoic acid (CAS 110964-79-9), which is a high-volume intermediate for the herbicide Mesotrione.[1] Confusing these isomers will lead to complete failure in structure-activity relationship (SAR) studies due to the differing spatial orientation of the nitro group.[1]

Part 1: Molecular Identity & Cheminformatics[1]

The following identifiers are verified for the specific 3-nitro / 4-methanesulfonyl isomer.

| Identifier Type | Value |

| CAS Registry Number | 81029-08-5 |

| IUPAC Name | 4-Methanesulfonyl-3-nitrobenzoic acid |

| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)[O-] |

| InChI String | InChI=1S/C8H7NO6S/c1-16(14,15)7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11) |

| InChIKey | MZIWQSVCXANUIX-UHFFFAOYSA-N |

| Molecular Formula | C₈H₇NO₆S |

| Molecular Weight | 245.21 g/mol |

Physicochemical Properties[1][3][5][6][7][8]

-

Acidity (pKa): ~3.2 (Predicted).[1] The electron-withdrawing nature of the ortho-nitro and para-sulfone groups increases the acidity of the benzoic acid relative to unsubstituted benzoic acid (pKa 4.2).[1]

-

Solubility: Low in water; soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethyl acetate/methanol mixtures.[1]

-

Stability: The sulfone moiety is chemically inert to most reducing and oxidizing conditions, making the nitro group the primary site of reactivity (reduction to aniline).[1]

Part 2: Synthetic Routes & Process Chemistry[1][6][7]

The "Deactivated Ring" Challenge

Direct nitration of 4-methanesulfonylbenzoic acid is chemically inefficient.[1] Both the sulfone (-SO₂Me) and carboxyl (-COOH) groups are strong electron-withdrawing groups (deactivators).[1] Attempting to nitrate this substrate requires forcing conditions (fuming HNO₃, high heat), which often leads to decarboxylation or decomposition before nitration occurs.[1]

The "Sulfide-Directing" Solution (Recommended Route)

The superior synthetic strategy exploits the oxidation state of sulfur .[1] By starting with the sulfide (thioether), we utilize its electron-donating power to direct nitration, followed by oxidation to the sulfone.[1]

Workflow Logic:

-

Precursor: 4-(Methylthio)benzoic acid.[1]

-

Nitration: The -SMe group is an ortho/para director (activator).[1] The -COOH group is a meta director.[1] Both groups cooperatively direct the incoming nitro group to the 3-position .

-

Oxidation: The sulfide is oxidized to the sulfone using Sodium Tungstate/Peroxide or Oxone®.[1]

Graphviz Workflow: Directing Group Synergy

The following diagram illustrates why the sulfide route is electronically superior to the sulfone route.

Caption: Figure 1. Retrosynthetic logic demonstrating the "Sulfide-First" strategy to overcome ring deactivation.

Experimental Protocol: Sulfide Oxidation

Objective: Conversion of 4-(methylthio)-3-nitrobenzoic acid to 4-methanesulfonyl-3-nitrobenzoic acid.

Reagents:

-

Substrate: 4-(methylthio)-3-nitrobenzoic acid (1.0 eq)[1]

-

Oxidant: 30% Hydrogen Peroxide (H₂O₂, 5.0 eq)[1]

-

Catalyst: Sodium Tungstate Dihydrate (Na₂WO₄[1]·2H₂O, 0.05 eq)[1]

-

Solvent: Acetic Acid (AcOH) or Water/Methanol mix.[1]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-(methylthio)-3-nitrobenzoic acid (10 mmol) in Acetic Acid (20 mL).

-

Catalyst Addition: Add Sodium Tungstate (0.5 mmol). Heat the mixture to 50°C.

-

Oxidant Addition (Exothermic): Add Hydrogen Peroxide (30% aq) dropwise via an addition funnel.[1] Caution: The oxidation of sulfide to sulfoxide and then sulfone is exothermic.[1] Control the addition rate to maintain temperature below 65°C.

-

Reflux: Once addition is complete, heat the reaction to 80°C for 4 hours.

-

Monitoring: Monitor by HPLC or TLC. The intermediate sulfoxide (polar) may appear before full conversion to the sulfone (less polar than sulfoxide, more polar than sulfide).[1]

-

Workup: Cool the reaction mixture to 0°C (ice bath). The product, being highly crystalline and less soluble in cold acidic media, should precipitate.[1]

-

Isolation: Filter the white/off-white solid.[1] Wash with cold water to remove excess peroxide and acetic acid.[1]

-

Purification: Recrystallize from Ethanol/Water if necessary.

Self-Validating Checkpoint:

-

1H NMR Validation: The S-Me peak in the starting material (approx.[1] 2.5 ppm) will shift significantly downfield to approx.[1] 3.3–3.5 ppm in the sulfone product due to the strong electron-withdrawing effect of the two oxygens.[1]

Part 3: Medicinal Chemistry Applications[1][5]

This molecule serves as a critical "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) capping group in drug discovery.[1]

Reduction to Aniline

The most common transformation is the reduction of the nitro group to an aniline, yielding 3-amino-4-methanesulfonylbenzoic acid .[1]

-

Method: Hydrogenation (H₂/Pd-C) or Iron/Ammonium Chloride reduction.[1]

-

Utility: This creates a bifunctional scaffold (Aniline + Carboxylic Acid), allowing for the synthesis of PABA (para-aminobenzoic acid) analogs where the carboxyl is bioisosterically replaced or the core is used to link two pharmacophores.[1]

Nucleophilic Aromatic Substitution (SnAr)

While the sulfone is stable, the position ortho to the nitro group (if there were a leaving group) would be labile.[1] However, in this specific molecule, the sulfone itself at position 4 is activated by the ortho-nitro group.[1]

-

Reactivity: Under harsh basic conditions with strong nucleophiles (e.g., thiols, alkoxides), the methanesulfonyl group can act as a leaving group (though less common than halogens), potentially leading to side reactions if the coupling conditions are too basic.[1]

References

-

PubChem Compound Summary. (2025). 4-Methanesulfonyl-3-nitrobenzoic acid (CID 2723871).[1] National Center for Biotechnology Information.[1]

-

GuideChem. (2024).[1] Chemical Identity and CAS Registry for 4-Methanesulfonyl-3-nitro-benzoic acid.

-

Asian Journal of Chemistry. (2015). Synthesis of Nitro-Methylsulfonyl-Benzoic Acid Derivatives. (Referenced for general oxidation protocols of methylthio-nitro precursors using Tungstate catalysts).[1]

-

BenchChem. (2024).[1] Building Blocks in Medicinal Chemistry: 4-Methanesulfonyl-3-nitro-benzoic acid.

Sources

Technical Guide: Biological Activity & Synthetic Utility of 4-Methanesulfonyl-3-nitro-benzoic Acid

[1]

Executive Summary

4-Methanesulfonyl-3-nitro-benzoic acid (CAS: 81029-08-5) is a highly functionalized aromatic scaffold primarily utilized in the discovery of potent kinase inhibitors (specifically targeting Akt, Chk, and VEGF-R pathways) and G-protein coupled receptor (GPCR) antagonists .[1]

Unlike its structural isomer 2-nitro-4-methylsulfonylbenzoic acid (a key intermediate for the herbicide Mesotrione), the 3-nitro isomer is distinct in its application as a pharmacophore in human medicinal chemistry.[1] Its biological value lies in the unique electronic properties of the ortho-nitro-sulfone motif , which serves as both a metabolic anchor and a rigid electrostatic clamp in drug-protein binding interfaces.

Molecular Pharmacology & SAR Analysis[1]

The biological activity of this compound is largely defined by its role as a "warhead" or recognition motif within larger bioactive molecules.[1]

Structural Activity Relationship (SAR)

The molecule features three critical functional handles that dictate its biological interactions:

| Functional Group | Position | Biological/Chemical Role |

| Carboxylic Acid | C-1 | Linker: Primary site for amide coupling to generate bioavailable inhibitors.[1] Often converted to benzamides to interact with the hinge region of kinases.[1] |

| Nitro Group | C-3 | Electronic Modulator: Strong electron-withdrawing group (EWG).[1] It increases the acidity of the benzoic acid and creates a localized dipole that can engage in electrostatic interactions with receptor side chains (e.g., Arginine/Lysine residues).[1] |

| Methanesulfonyl | C-4 | H-Bond Acceptor: The sulfone ( |

Mechanism of Action in Kinase Inhibition

Derivatives of 4-methanesulfonyl-3-nitro-benzoic acid have been identified as potent inhibitors of Serine/Threonine kinases (e.g., Akt/PKB) and Tyrosine kinases (e.g., VEGF-R).[1]

-

Binding Mode: The 3-nitro-4-methanesulfonylphenyl moiety often occupies the hydrophobic "back pocket" of the kinase ATP-binding site.[1] The sulfone oxygens can form water-mediated hydrogen bonds with the gatekeeper residues, while the nitro group induces a twist in the phenyl ring relative to the amide linker, optimizing the fit within the active site.[1]

-

Therapeutic Relevance: These inhibitors are critical in oncology for blocking the PI3K/Akt/mTOR pathway , which regulates cell survival and proliferation.[1]

Biological Pathway Visualization[1]

The primary biological utility of this scaffold is the inhibition of the Akt/VEGF-R signaling cascade .[1] The diagram below illustrates the downstream effects of blocking these kinases using small molecules derived from the 4-methanesulfonyl-3-nitro-benzoic acid scaffold.

Figure 1: The PI3K/Akt signaling cascade.[1] Derivatives of 4-methanesulfonyl-3-nitro-benzoic acid act as ATP-competitive inhibitors at the Akt node, effectively halting downstream proliferation and promoting apoptosis in cancer cells.[1]

Experimental Protocols

The following protocols are curated for the synthesis and application of this compound in a medicinal chemistry setting.

Protocol A: Synthesis of 4-Methanesulfonyl-3-nitro-benzoic Acid

Rationale: This oxidative method ensures high yield and avoids the formation of dangerous side products associated with direct nitration of sulfones.[1]

Reagents:

Step-by-Step Methodology:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 g (4.69 mmol) of 4-methylsulfanyl-3-nitrobenzoic acid in 25 mL of Methanol.

-

Cooling: Place the flask in an ice bath and cool the solution to 5°C .

-

Oxidation: Prepare a solution of 5.8 g Oxone® in 20 mL of water.[4] Add this aqueous solution dropwise to the reaction flask over 20 minutes, maintaining the temperature below 10°C.

-

Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (20-25°C) for 12–16 hours . Monitor via TLC (System: DCM/MeOH 9:1) for the disappearance of the sulfide starting material.[1]

-

Work-up: Evaporate the methanol under reduced pressure (Rotavap). The resulting aqueous suspension will contain the precipitated product.[1]

-

Isolation: Dilute the suspension with 20 mL of cold water. Filter the solid precipitate using a Buchner funnel.[1]

-

Purification: Wash the filter cake with ice-cold water (2 x 10 mL) and dry in a vacuum oven at 50°C for 4 hours.

Protocol B: General Amide Coupling (Library Generation)

Rationale: To test biological activity, the acid is typically converted to an amide.[1] This protocol uses Thionyl Chloride (

Workflow Diagram:

Figure 2: Synthetic workflow for converting the acid scaffold into a bioactive amide library.[1]

Procedure:

-

Activation: Suspend 1.0 eq of 4-methanesulfonyl-3-nitro-benzoic acid in anhydrous Dichloromethane (DCM) or Dimethylacetamide (DMA). Add 1.5 eq of Thionyl Chloride (

) and a catalytic drop of DMF.[1] Reflux for 2 hours or stir until the solution becomes clear. -

Evaporation: Remove excess

and solvent under vacuum to obtain the crude acid chloride.[1] -

Coupling: Redissolve the acid chloride in dry DCM. Add this solution dropwise to a mixture of the Target Amine (1.1 eq) and Triethylamine (2.0 eq) at 0°C.

-

Completion: Stir at room temperature for 4 hours. Quench with water, extract with Ethyl Acetate, and purify via flash chromatography.[1]

Physicochemical Properties[1][6][7][8]

| Property | Value | Relevance |

| Molecular Formula | Core composition.[1][2] | |

| Molecular Weight | 245.21 g/mol | Fragment-like; ideal for lead optimization.[1] |

| LogP (Predicted) | ~0.5 - 1.0 | Low lipophilicity due to polar sulfone/nitro groups; good aqueous solubility potential.[1] |

| pKa (Acid) | ~3.0 - 3.5 | Highly acidic due to the electron-withdrawing nitro group (ortho/meta effect).[1] |

| H-Bond Acceptors | 6 | High capacity for receptor interaction.[1] |

| H-Bond Donors | 1 (Acid OH) | Lost upon amide coupling.[1] |

References

-

PubChem. (2025).[1] 4-(Methylsulfonyl)-3-nitrobenzoic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

-

Luecking, U., et al. (2004).[1] Chk-, Pdk- and Akt-inhibitory pyrimidines, their production and use as pharmaceutical agents.[1][3] Patent WO2004048343A1.[1] World Intellectual Property Organization.[1]

-

Fancelli, D., et al. (2003).[1] Process for the preparation of substituted pyrazol-3-yl-ureas and their use as kinase inhibitors.[1] Patent AU2003288198A1.[1] Google Patents.

Sources

- 1. 4-(Methylsulphonyl)-3-nitrobenzoic acid | C8H7NO6S | CID 2723871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2000058277A1 - Aryl sulfonic acids and derivatives as fsh antagonists - Google Patents [patents.google.com]

- 3. WO2004048343A1 - Chk-, pdk- and akt-inhibitory pyrimidines, their production and use as pharmaceutical agents - Google Patents [patents.google.com]

- 4. AU2003288198A1 - CHK-,PDK- and AKT-inhibitory pyrimidines, their production and use as pharmaceutical agents - Google Patents [patents.google.com]

Technical Guide: Mechanism of Action of 4-Methanesulfonyl-3-nitro-benzoic Acid Scaffolds in Oncology

The following technical guide details the role and mechanism of 4-Methanesulfonyl-3-nitro-benzoic acid (NMSBA) , specifically within the context of cancer therapeutics.

While often encountered as a chemical intermediate, this specific molecular entity serves as a critical pharmacophore precursor for a class of multi-kinase inhibitors targeting the PI3K/Akt and DNA Damage Response (DDR) pathways.[1]

Executive Summary

4-Methanesulfonyl-3-nitro-benzoic acid (NMSBA) (CAS: 110964-79-9) is a highly functionalized aromatic building block characterized by an electron-withdrawing nitro group ortho to a methanesulfonyl (sulfone) moiety.[2] In oncology research, NMSBA is not typically a standalone drug but a privileged scaffold precursor .[1] It is chemically incorporated into pyrimidine-based multi-kinase inhibitors designed to target:

-

Checkpoint Kinases (Chk1/Chk2): Critical for DNA repair and cell cycle arrest.

-

Akt (Protein Kinase B): Central node in cell survival and proliferation.

-

PDK1 (3-Phosphoinositide-dependent protein kinase-1): Master activator of the AGC kinase family.

The "4-methanesulfonyl-3-nitro-benzoyl" moiety, when attached to a kinase-binding core (e.g., an aminopyrimidine), modulates the inhibitor's electronic properties, solubility, and binding affinity within the ATP-binding pocket.[1]

Critical Distinction: Researchers often confuse NMSBA with 4-Methyl-3-nitrobenzoic acid (MNBA) (CAS: 96-98-0). MNBA has a distinct, direct mechanism involving the inhibition of EGFR signaling and Cofilin phosphorylation , thereby blocking cancer cell migration.[1] This guide focuses on NMSBA , but the distinction is vital for experimental design.

Chemical Identity & Physicochemical Properties[3][4][5][6]

| Property | Specification |

| Chemical Name | 4-Methanesulfonyl-3-nitro-benzoic acid |

| CAS Number | 110964-79-9 |

| Molecular Formula | C₈H₇NO₆S |

| Molecular Weight | 245.21 g/mol |

| Key Functional Groups | Carboxylic Acid (C1), Nitro (C3), Methanesulfonyl (C4) |

| Electronic Character | Highly electron-deficient ring due to -NO₂ and -SO₂Me groups. |

| Reactivity Profile | The C4 position (bearing the sulfone) is activated for Nucleophilic Aromatic Substitution (SₙAr), though in drug synthesis, the carboxylic acid is typically the coupling site (amide formation).[1] |

Mechanism of Action: The NMSBA Scaffold in Kinase Inhibition[1]

When NMSBA is utilized to synthesize inhibitors (e.g., N-(4-aminophenyl)-4-methanesulfonyl-3-nitro-benzamide derivatives), the resulting agents act through the following mechanisms:

A. Target Inhibition: The Chk/Akt/PDK Axis

The NMSBA-derived moiety contributes to the inhibition of kinases that govern cell survival under stress.[1]

-

Checkpoint Kinase (Chk1/2) Inhibition:

-

Normal Function: Chk1 and Chk2 are activated in response to DNA damage (via ATR and ATM, respectively).[1] They arrest the cell cycle to allow for repair.[1]

-

Inhibitor Mechanism: NMSBA-derived inhibitors bind to the ATP pocket of Chk enzymes.

-

Therapeutic Outcome: Synthetic Lethality .[1] In cancer cells with high replication stress or p53 mutations, inhibiting Chk prevents repair, forcing the cell into premature mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis.[1]

-

-

Akt/PDK1 Inhibition:

-

Normal Function: PDK1 phosphorylates Akt at Thr308; mTORC2 phosphorylates Akt at Ser473.[1] Activated Akt promotes survival (via Bcl-2/Bad) and proliferation (via mTORC1).

-

Inhibitor Mechanism: The inhibitor blocks the phosphorylation of downstream targets.[1]

-

Therapeutic Outcome: Induction of apoptosis and sensitization to cytotoxic chemotherapy.[1]

-

B. Structural Role of the Sulfone/Nitro Moiety[1][7]

-

Hydrogen Bonding: The sulfone oxygens can serve as hydrogen bond acceptors for backbone amides in the kinase hinge region or P-loop.

-

Electronic Modulation: The nitro group withdraws electron density, influencing the pKa of the amide linker and potentially strengthening π-stacking interactions with aromatic residues (e.g., Phenylalanine/Tyrosine) in the binding pocket.[1]

Visualization: Signaling Pathways & Inhibition Logic

The following diagram illustrates the dual blockade of the PI3K/Akt and DNA Damage Response pathways by NMSBA-derived inhibitors.

Caption: Dual inhibition of Survival (Akt/PDK1) and Repair (Chk1/2) pathways by NMSBA-derived scaffolds leads to synthetic lethality in cancer cells.

Experimental Validation Protocols

To validate the activity of an NMSBA-derived compound, the following protocols are standard.

Protocol A: Synthesis of the Active Amide (Example Workflow)

Since NMSBA is the acid precursor, it must be coupled to the pharmacophore.[1]

-

Activation: Dissolve 1.0 eq of 4-Methanesulfonyl-3-nitro-benzoic acid in DMA (Dimethylacetamide).

-

Chlorination: Add 1.1 eq of Thionyl Chloride (SOCl₂).[1] Stir at RT for 30 mins to generate the acid chloride.

-

Coupling: Add 1.0 eq of the amine core (e.g., a substituted aminopyrimidine) and 2.0 eq of DIPEA (base).

-

Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.

-

Purification: Precipitate with water or purify via Flash Chromatography.[1]

Protocol B: In Vitro Kinase Assay (ADP-Glo™)

Objective: Quantify inhibition (IC₅₀) against Chk1 and Akt1.

-

Reagents: Recombinant Chk1 or Akt1 enzyme, Substrate (e.g., Crosstide), ATP, Test Compound (NMSBA-derivative).[1]

-

Incubation: Mix enzyme + compound in kinase buffer. Incubate 15 mins.

-

Reaction: Add ATP + Substrate.[1] Incubate 60 mins at RT.[1]

-

Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes ATP).[1] Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

-

Readout: Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol C: Cell Migration Assay (Distinction Check)

Use this if you suspect the compound acts like MNBA (the methyl analog).[1]

-

Setup: Use Transwell chambers (8 µm pore size).

-

Seeding: Seed cancer cells (e.g., A549) in serum-free media + Compound in the upper chamber.[1]

-

Chemoattractant: Add 10% FBS or EGF to the lower chamber.

-

Incubation: 24 hours at 37°C.

-

Analysis: Fix and stain migrated cells (Crystal Violet). Count under microscope.[1]

-

Note: If NMSBA (sulfone) is inactive here but MNBA (methyl) is active, the mechanism is specific to the methyl-nitro scaffold.[1]

-

Data Summary: NMSBA vs. MNBA[1]

| Feature | 4-Methanesulfonyl-3-nitro-benzoic acid (NMSBA) | 4-Methyl-3-nitrobenzoic acid (MNBA) |

| Primary Role | Synthetic Intermediate / Pharmacophore Scaffold | Bioactive Small Molecule |

| Target | Precursor for Chk1, Akt, PDK1 Inhibitors | EGFR Signaling / Cofilin |

| Mechanism | ATP-competitive kinase inhibition (as derivative) | Inhibition of actin polymerization & migration |

| Key Pathway | DNA Damage Response (DDR), PI3K/Akt | Cytoskeleton Dynamics / Metastasis |

| Chemical Diff | Contains Sulfone (-SO₂Me) at C4 | Contains Methyl (-CH₃) at C4 |

References

-

Luecking, U., et al. (2004).[1] Chk-, Pdk- and Akt-inhibitory pyrimidines, their production and use as pharmaceutical agents. World Intellectual Property Organization.[1] Patent WO2004048343A1.[1]

-

Chen, P. S., et al. (2011).[1] 4-Methyl-3-nitrobenzoic acid (MNBA) inhibits EGFR-mediated cancer cell migration.[3] Biochemical and Biophysical Research Communications. (Cited for comparative mechanism of the methyl analog).[1][4]

-

Davis, S., et al. (1996).[1][5][6] Isolation of Angiopoietin-1, a Ligand for the TIE2 Receptor, by Secretion-Trap Expression Cloning. Cell, 87(7), 1161-1169.[1] (Context for kinase targets in angiogenesis).

-

Schoenwaelder, S. M., et al. (2011).[1] The role of cofilin in migration and invasion of cancer cells. Nature Reviews Molecular Cell Biology.[1] (Mechanistic context for nitrobenzoic acid derivatives).

Sources

- 1. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. 4-Methyl-3-nitro-benzoic acid, a migration inhibitor, prevents breast cancer metastasis in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. WO2004048343A1 - Chk-, pdk- and akt-inhibitory pyrimidines, their production and use as pharmaceutical agents - Google Patents [patents.google.com]

- 6. WO2004048343A1 - Chk-, pdk- and akt-inhibitory pyrimidines, their production and use as pharmaceutical agents - Google Patents [patents.google.com]

The Strategic Role of Substituted Benzoic Acids in Modern Drug Synthesis: A Technical Guide

Introduction: The Unsung Heroes of Medicinal Chemistry

In the intricate tapestry of pharmaceutical development, chemical intermediates are the foundational threads from which life-changing therapies are woven. Among these, substituted benzoic acids represent a class of particularly versatile and powerful building blocks. Their rigid aromatic core, coupled with the reactive handles of the carboxylic acid and various ring substituents, provides a robust scaffold for the construction of complex molecular architectures. The strategic placement of electron-withdrawing or -donating groups on the phenyl ring allows for precise modulation of reactivity and physicochemical properties, a critical consideration in the rational design of drug candidates. This guide offers an in-depth exploration of the synthesis and application of two such intermediates: 2-chloro-4-(methylsulfonyl)benzoic acid, a key component in the manufacture of the anticancer drug Vismodegib, and the related compound 4-methanesulfonyl-3-nitro-benzoic acid, a versatile intermediate with significant potential in medicinal chemistry. Through a detailed examination of their synthesis, reactivity, and application, we will illuminate the causal relationships between molecular structure and synthetic utility, providing researchers, scientists, and drug development professionals with actionable insights.

Part 1: The Cornerstone of a Hedgehog Pathway Inhibitor: Synthesis and Application of 2-Chloro-4-(methylsulfonyl)benzoic Acid in Vismodegib

Vismodegib (Erivedge) is a first-in-class Hedgehog signaling pathway inhibitor approved for the treatment of advanced basal cell carcinoma.[1] The molecular framework of Vismodegib is assembled through a critical amide bond formation, a reaction that hinges on the unique properties of 2-chloro-4-(methylsulfonyl)benzoic acid.

Physicochemical Properties of 2-Chloro-4-(methylsulfonyl)benzoic Acid

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 53250-83-2 | [2] |

| Molecular Formula | C₈H₇ClO₄S | [3] |

| Molecular Weight | 234.65 g/mol | |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 194-198 °C | |

| Purity | >98.0% |

Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid: A Multi-step Approach

The synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid is a testament to the strategic manipulation of aromatic substitution patterns. A common and efficient route begins with the readily available 4-methylsulfonyltoluene.[4]

Step 1: Chlorination of 4-Methylsulfonyltoluene

-

To a solution of 4-methylsulfonyltoluene in a low-polarity solvent such as dichloromethane, add a catalytic amount of iron powder.[4]

-

Heat the mixture to 85-95 °C.[4]

-

Bubble chlorine gas through the reaction mixture. Monitor the reaction progress by gas chromatography (GC).[4]

-

Upon completion, cool the reaction mixture and wash with water to remove the catalyst.

-

Concentrate the organic layer under reduced pressure to yield 2-chloro-4-methylsulfonyltoluene.[4]

Step 2: Oxidation to 2-Chloro-4-(methylsulfonyl)benzoic Acid

-

The crude 2-chloro-4-methylsulfonyltoluene is subjected to oxidation using a strong oxidizing agent such as nitric acid at an elevated temperature of 175-195 °C.[4]

-

The reaction mixture is then cooled and the product is precipitated by the addition of water.

-

The solid is collected by filtration, washed with water, and dried to afford 2-chloro-4-(methylsulfonyl)benzoic acid.[4]

Causality Behind Experimental Choices: The chlorination is directed to the position ortho to the methyl group due to the directing effects of the alkyl group. The subsequent oxidation of the methyl group to a carboxylic acid is a robust and well-established transformation. The high temperature required for the oxidation is indicative of the deactivating effect of the chloro and methylsulfonyl substituents on the aromatic ring.[5]

Application in the Synthesis of Vismodegib

The final step in the synthesis of Vismodegib involves the formation of an amide bond between 2-chloro-4-(methylsulfonyl)benzoic acid and 4-chloro-3-(pyridin-2-yl)aniline.[1]

-

The carboxylic acid of 2-chloro-4-(methylsulfonyl)benzoic acid is first activated. A common method is the conversion to the corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.[6]

-

In a separate reaction vessel, 4-chloro-3-(pyridin-2-yl)aniline is dissolved in an inert solvent such as tetrahydrofuran (THF).[6]

-

The freshly prepared 2-chloro-4-(methylsulfonyl)benzoyl chloride is then added dropwise to the aniline solution at a reduced temperature (e.g., 0-10 °C).[6]

-

A tertiary amine base, such as triethylamine, is added to scavenge the HCl byproduct of the reaction.[6]

-

The reaction is allowed to proceed to completion, after which the product is isolated by precipitation and purified by recrystallization.

Self-Validating System: The purity of the final Vismodegib product is highly dependent on the purity of the 2-chloro-4-(methylsulfonyl)benzoic acid intermediate. The well-defined melting point and spectral properties of the intermediate serve as critical quality control checkpoints.

Caption: Synthetic pathway to Vismodegib.

Part 2: A Versatile Building Block: The Chemistry of 4-Methanesulfonyl-3-nitro-benzoic Acid

While not the direct precursor to Vismodegib, 4-methanesulfonyl-3-nitro-benzoic acid is an important chemical intermediate in its own right, offering a different substitution pattern and reactivity profile that can be exploited in the synthesis of other novel compounds.

Physicochemical Properties of 4-Methanesulfonyl-3-nitro-benzoic Acid

| Property | Value | Reference |

| CAS Number | 81029-08-5 | [7] |

| Molecular Formula | C₈H₇NO₆S | [7] |

| Molecular Weight | 245.21 g/mol | [7] |

| Appearance | Solid | [7] |

Proposed Synthesis of 4-Methanesulfonyl-3-nitro-benzoic Acid

A plausible synthetic route to 4-methanesulfonyl-3-nitro-benzoic acid involves a two-step process starting from 4-(methylthio)benzoic acid.

Step 1: Oxidation of 4-(Methylthio)benzoic Acid

-

Dissolve 4-(methylthio)benzoic acid in a suitable solvent such as acetic acid.

-

Add an oxidizing agent, for example, hydrogen peroxide or a peroxy acid, to the solution. The sulfide is selectively oxidized to the sulfone.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the product, 4-(methylsulfonyl)benzoic acid, can be isolated by crystallization.

Step 2: Nitration of 4-(Methylsulfonyl)benzoic Acid

-

Carefully add 4-(methylsulfonyl)benzoic acid to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-5 °C).

-

The reaction is highly exothermic and requires careful temperature control.

-

The strong electron-withdrawing methylsulfonyl group directs the incoming nitro group to the meta position.

-

After the reaction is complete, the mixture is poured onto ice, and the precipitated 4-methanesulfonyl-3-nitro-benzoic acid is collected by filtration.

Authoritative Grounding: The directing effects of substituents in electrophilic aromatic substitution are a cornerstone of organic chemistry. The methylsulfonyl group is a meta-director, thus favoring the formation of the 3-nitro isomer.

Caption: Proposed synthesis of the title compound.

Reactivity and Synthetic Potential

The presence of three distinct functional groups—the carboxylic acid, the nitro group, and the methylsulfonyl group—on the aromatic ring of 4-methanesulfonyl-3-nitro-benzoic acid makes it a highly versatile intermediate.

-

Carboxylic Acid: This group can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, providing a key handle for molecular elaboration.

-

Nitro Group: The nitro group can be reduced to an amine, which can then participate in a wide range of reactions, such as diazotization, acylation, and reductive amination. This opens up a vast chemical space for the synthesis of diverse compound libraries.

-

Aromatic Ring: The electron-withdrawing nature of both the nitro and methylsulfonyl groups deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling substituted benzoic acids.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The judicious selection and application of chemical intermediates are fundamental to the success of any drug discovery and development program. 2-Chloro-4-(methylsulfonyl)benzoic acid and 4-methanesulfonyl-3-nitro-benzoic acid exemplify the power of substituted benzoic acids as versatile scaffolds in medicinal chemistry. A deep understanding of their synthesis, reactivity, and the causal relationships between their structure and function empowers chemists to design and execute efficient and robust synthetic routes to novel therapeutic agents. The principles and protocols outlined in this guide are intended to serve as a valuable resource for scientists working at the forefront of pharmaceutical innovation.

References

-

PrepChem. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. [Link]

- Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.

- Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

- Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

-

Asian Journal of Chemistry. Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. [Link]

- Google Patents.

- Google Patents. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

-

PubChem. Vismodegib. [Link]

- Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

- Google Patents. CN106565555A - Synthesis process of 2-nitro-4-methylsulfonylbenzoic acid.

- Google Patents. EP3381900A1 - New synthetic path to pharmaceutically acceptable vismodegib.

- Google Patents. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.

-

Quick Company. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. [Link]

-

PubChem. 2-Chloro-4-(methylsulfonyl)benzoic acid. [Link]

-

PubChem. 4-(Methylsulphonyl)-3-nitrobenzoic acid. [Link]

-

PubChem. Benzoic acid, 4-(methylsulfonyl)-2-nitro-. [Link]

-

ResearchGate. An alternative method for the preparation of vismodegib: A tool for an undergraduate laboratory course. [Link]

Sources

- 1. Vismodegib | C19H14Cl2N2O3S | CID 24776445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-chloro-4-methylsulfonyl Benzoic Acid | 53250-83-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 5. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 6. EP3381900A1 - New synthetic path to pharmaceutically acceptable vismodegib - Google Patents [patents.google.com]

- 7. 4-(Methylsulphonyl)-3-nitrobenzoic acid | C8H7NO6S | CID 2723871 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Versatility of Substituted Nitrobenzoic Acids: A Technical Guide to 4-Methanesulfonyl-3-nitro-benzoic Acid and Its Applications

Introduction: A Tale of Isomers and Reactive Potential

In the landscape of modern organic synthesis, the strategic placement of functional groups on an aromatic scaffold is paramount to designing molecules with desired properties. Among the myriad of building blocks available to chemists, substituted nitrobenzoic acids hold a prominent place due to the versatile reactivity of their constituent moieties. This guide delves into the chemistry and applications of 4-Methanesulfonyl-3-nitro-benzoic acid, a molecule whose potential is best understood through the lens of its well-documented isomers and the fundamental reactivity of its functional groups.

While specific, large-scale applications of 4-Methanesulfonyl-3-nitro-benzoic acid (CAS 81029-08-5) are not extensively reported in publicly accessible literature, its structural features—a carboxylic acid, a nitro group, and a methanesulfonyl group—make it a molecule of significant interest for synthetic chemists in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of both the nitro and methanesulfonyl groups strongly activates the aromatic ring for certain transformations, while the carboxylic acid and nitro group themselves are amenable to a wide array of chemical manipulations.

To fully appreciate the synthetic utility of this class of compounds, this guide will extensively feature the chemistry of its close isomer, 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA). NMSBA is a critical intermediate in the industrial synthesis of the widely used herbicide, Mesotrione.[1][2][3][4] The detailed exploration of NMSBA's synthesis and application will serve as a practical blueprint for understanding the potential of 4-Methanesulfonyl-3-nitro-benzoic acid.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is essential for its effective application in synthesis. Below is a summary of the key properties for 4-Methanesulfonyl-3-nitro-benzoic acid and its more commercially utilized isomer.

| Property | 4-Methanesulfonyl-3-nitro-benzoic acid | 2-Nitro-4-methylsulfonylbenzoic acid |

| CAS Number | 81029-08-5[5] | 110964-79-9[4] |

| Molecular Formula | C₈H₇NO₆S[5] | C₈H₇NO₆S[4] |

| Molecular Weight | 245.21 g/mol [5] | 245.21 g/mol [4] |

| Appearance | White to off-white solid | |

| Melting Point | 215.0 to 219.0 °C |

Core Synthesis Strategies: The Path to Nitro-Methanesulfonyl Benzoic Acids

The synthesis of nitro-methanesulfonyl benzoic acids typically involves a multi-step sequence, starting from readily available precursors. A general and illustrative pathway often involves the introduction of the sulfonyl and nitro groups onto a benzoic acid or toluene backbone, followed by oxidation if necessary.

A prevalent method for the synthesis of the key intermediate, 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA), starts from p-toluenesulfonyl chloride.[6] This process highlights the common transformations involved in assembling this class of molecules.

A Representative Synthetic Workflow: The Industrial Preparation of 2-Nitro-4-methylsulfonylbenzoic Acid (NMSBA)

The following diagram outlines a common industrial synthesis route for NMSBA, which is a testament to the robust and scalable chemistry developed for this class of compounds.

Caption: A generalized synthetic pathway for 2-Nitro-4-methylsulfonylbenzoic Acid (NMSBA).

Detailed Experimental Protocol: Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid (NMSBA)

The following protocol is a composite of several patented industrial methods and provides a detailed look into the practical execution of the synthesis.[1][3][6]

Step 1: Nitration of 1-Chloro-4-methyl sulfonyl benzene

-

Charge 400 g of sulfuric acid into a suitable reactor.

-

Add 190.5 g of 1-chloro-4-methyl sulfonyl benzene to the reactor to form a clear, light yellow solution.[2]

-

Cool the reaction mixture to 30 °C.[2]

-

Slowly add nitric acid (1.1 molar equivalents) over a period of 4 hours, maintaining the reaction temperature at 30 °C.[2]

-

Stir the reaction mass at 30°C for an additional 2 hours.[2]

-

Upon completion, drown the product mixture in 500 ml of water to precipitate the product.[2]

-

Filter the resulting residue and dry the wet mass to obtain 1-Chloro-2-nitro-4-methyl sulfonyl benzene.[2]

Step 2: Synthesis of 2-Nitro-4-methylsulfonyl benzoic acid (NMSBA)

This step illustrates a multi-step conversion from the halogenated nitroaromatic to the final benzoic acid, showcasing a different synthetic strategy.

-

Prepare a solution of sodium hydroxide in dimethyl sulfoxide (DMSO).

-

Add the 1-Chloro-2-nitro-4-methyl sulfonyl benzene from the previous step.

-

This intermediate is then subjected to a series of reactions including cyanation and subsequent oxidation to yield 2-Nitro-4-methyl sulfonyl benzoic acid (NMSBA).[7]

Note: The direct oxidation of 2-nitro-4-methylsulfonyltoluene is also a widely used method.[1][3][8] This involves heating the toluene derivative with strong oxidizing agents such as nitric acid in the presence of a vanadium catalyst, or hydrogen peroxide with a CuO/Al₂O₃ catalyst.[1][3][8]

Applications in Organic Synthesis: A Gateway to Complex Molecules

The true value of a building block is realized in its ability to be transformed into more complex, high-value molecules. As previously mentioned, the most prominent application of a nitro-methanesulfonyl benzoic acid is the use of NMSBA in the synthesis of the herbicide Mesotrione.

Case Study: The Synthesis of Mesotrione

Mesotrione is a selective herbicide used to control broadleaf weeds in corn and other crops.[1][2][3][4] The synthesis of Mesotrione from NMSBA is a multi-step process that highlights the utility of the nitrobenzoic acid moiety.

Caption: Synthetic pathway for Mesotrione from NMSBA.

Potential Applications of 4-Methanesulfonyl-3-nitro-benzoic Acid

Based on the functional groups present in 4-Methanesulfonyl-3-nitro-benzoic acid, we can extrapolate its potential applications in organic synthesis:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 3-Amino-4-methanesulfonyl-benzoic acid. This transformation opens up a vast array of synthetic possibilities. The resulting amino benzoic acid is a valuable precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles, quinazolinones, and benzoxazoles, which are common scaffolds in medicinal chemistry.[9]

-

Amide Bond Formation: The carboxylic acid functionality can be activated and coupled with a wide range of amines to form amide bonds.[9] This is a cornerstone reaction in drug discovery and development, allowing for the systematic exploration of structure-activity relationships.

-

Esterification: The carboxylic acid can be converted to its corresponding ester, which can be useful for modifying the solubility and pharmacokinetic properties of a molecule, or as an intermediate for further transformations.[10]

-

Nucleophilic Aromatic Substitution: While the methanesulfonyl group is not as facile a leaving group as a halogen, under certain conditions, it could potentially be displaced by a strong nucleophile. The presence of the ortho-nitro group would activate the ring towards such a substitution.

Conclusion: A Versatile Scaffold for Future Discovery